(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride
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Overview
Description
(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride is a heterocyclic compound with potential applications in various fields of science and industry. This compound is characterized by its unique dioxolane ring fused to a pyrrole ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a pyrrole derivative in the presence of an acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while reduction can produce tetrahydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole: The parent compound without the hydrochloride group.
(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole acetate: A similar compound with an acetate group instead of hydrochloride.
Uniqueness
(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride is unique due to its specific hydrochloride group, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(3aR,6aS)-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-4-5(2-6-1)8-3-7-4;/h4-6H,1-3H2;1H/t4-,5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDGPSDTYIITKT-JEVYUYNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)OCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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